2-Chloro-N-(4-(diethylamino)phenyl)acetamide
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Overview
Description
2-Chloro-N-(4-(diethylamino)phenyl)acetamide is an organic compound with a molecular formula of C12H17ClN2O. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a diethylamino group, and an acetamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide typically involves the reaction of 4-diethylaminoaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-(diethylamino)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted amides or thiol derivatives.
Oxidation Reactions: N-oxides are the primary products.
Reduction Reactions: Amines are the major products formed.
Scientific Research Applications
2-Chloro-N-(4-(diethylamino)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The diethylamino group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-dimethylamino-phenyl)-acetamide
- 2-Chloro-N-(4-methoxy-phenyl)-acetamide
- 2-Chloro-N-(4-ethylamino-phenyl)-acetamide
Uniqueness
2-Chloro-N-(4-(diethylamino)phenyl)acetamide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(diethylamino)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(4-2)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMFUUOPDUHKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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